molecular formula C10H10O2 B3039984 4-Acetyl-2-methylbenzaldehyde CAS No. 1433821-65-8

4-Acetyl-2-methylbenzaldehyde

Cat. No.: B3039984
CAS No.: 1433821-65-8
M. Wt: 162.18 g/mol
InChI Key: MFOWNZGDUAVXDK-UHFFFAOYSA-N
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Description

Significance within Aromatic Aldehyde and Ketone Chemistry

Aromatic aldehydes and ketones are a significant class of organic compounds, defined by a carbonyl group (C=O) attached directly to an aromatic ring. This structural feature imparts unique reactivity and stability compared to their aliphatic counterparts, due to the electronic interplay between the carbonyl group and the aromatic system. These compounds are fundamental intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and fragrances. chemicalbook.com

The aldehyde or ketone group acts as an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents to the meta position. The carbonyl group itself is a site for nucleophilic addition and condensation reactions, making these molecules versatile precursors for creating more complex molecular architectures. chemicalbook.com 4-Acetyl-2-methylbenzaldehyde embodies the characteristics of this class, possessing two distinct carbonyl functionalities—an aldehyde and a ketone—which offers multiple reaction sites. This dual reactivity makes it a potentially valuable component in synthetic chemistry for building diverse molecular frameworks.

Historical Context of Related Benzene (B151609) Derivatives in Organic Synthesis

Contemporary Research Challenges and Opportunities for this compound

The unique structure of this compound, with two different carbonyl groups and a substituted aromatic ring, presents both challenges and opportunities in modern chemical research.

Research Challenges:

Selective Synthesis: A primary challenge is the development of efficient and selective synthetic routes. The synthesis of polysubstituted benzene rings often requires multi-step procedures, and achieving the specific 1,2,4-substitution pattern of this molecule can be complex. For instance, methods for related compounds involve sequences of acylation, oxidation, and reduction, where controlling regioselectivity is crucial.

Chemoselectivity: The presence of both an aldehyde and a ketone group poses a significant challenge in terms of chemoselectivity. Aldehydes are generally more reactive towards nucleophiles than ketones. Exploiting this difference to achieve selective reaction at the aldehyde group while leaving the ketone untouched (or vice versa) requires carefully controlled reaction conditions and specific reagents. This is a common challenge in the chemistry of dicarbonyl compounds.

Steric Hindrance: The methyl group at the ortho position to the aldehyde can sterically hinder reactions at the formyl group, potentially lowering reaction rates and yields compared to less substituted benzaldehydes. ekb.eg This steric effect can influence the compound's reactivity and the feasibility of certain transformations.

Research Opportunities:

Building Block for Heterocycles: The dicarbonyl nature of this compound makes it an ideal candidate for use in multi-component reactions (MCRs) to build complex heterocyclic scaffolds. Substituted benzaldehydes are widely used in reactions to synthesize isoxazoles, pyrazolones, and other ring systems of medicinal importance. ijcce.ac.irlongshinebiotech.com This compound could serve as a precursor to novel, highly functionalized heterocyclic libraries.

Precursor for Agrochemicals and Pharmaceuticals: Related structures, such as 4-acetyl-2-methylbenzonitrile (B1387021) and 4-acetyl-2-methylbenzoic acid, are known intermediates in the synthesis of valuable products like the insecticide fluralaner. hoffmanchemicals.commedchemexpress.com This suggests a significant opportunity for this compound to act as a key building block in the synthesis of new agrochemicals and pharmaceuticals.

Platform for Condensation Reactions: The aldehyde and ketone groups are both reactive in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones and related enones. nih.gov These structures are of interest in materials science and medicinal chemistry. The ability to perform sequential or selective condensations at two different sites on the molecule offers a pathway to complex and diverse molecular architectures.

Table 2: Related Benzene Derivative Intermediates

Compound Name CAS Number Molecular Formula Application Note
4-Acetyl-2-methylbenzoic acid 55860-35-0 C10H10O3 Intermediate for the insecticide fluralaner. nih.govhoffmanchemicals.commedchemexpress.com
4-Acetyl-2-methylbenzonitrile 1138444-80-0 C10H9NO Building block for pharmaceuticals and agrochemicals.
4-Methylbenzaldehyde (B123495) 104-87-0 C8H8O Used in the synthesis of chalcones and other organic compounds. cdnsciencepub.com
2-Methylbenzaldehyde (B42018) 529-20-4 C8H8O Endogenous metabolite and synthetic intermediate. ekb.eg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOWNZGDUAVXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Acetyl 2 Methylbenzaldehyde and Analogous Aromatic Systems

Conventional Synthetic Routes

Conventional methods for synthesizing 4-Acetyl-2-methylbenzaldehyde and similar structures rely on well-established organic reactions. These include Friedel-Crafts acylation, oxidation of methyl-substituted precursors, multi-step transformations, and reductive processes.

Friedel-Crafts Acylation Approaches to Acetylated Benzaldehydes

Friedel-Crafts acylation is a fundamental method for introducing an acetyl group to an aromatic ring. docbrown.info This reaction typically involves reacting an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). docbrown.infosmolecule.com For the synthesis of analogous aromatic ketones, the arene is refluxed with an acid chloride and the anhydrous aluminum chloride catalyst. docbrown.info

While direct Friedel-Crafts acylation on 2-methylbenzaldehyde (B42018) to produce this compound presents challenges due to the presence of the aldehyde group which can react with the catalyst, the acylation of related substrates is well-documented. For instance, the acylation of methylbenzene with ethanoyl chloride can yield a mixture of isomers, with the 4-position being a significant product. docbrown.info The ketone group formed deactivates the ring, generally preventing further substitution. docbrown.info

ReactantAcylating AgentCatalystProduct(s)
MethylbenzeneEthanoyl chlorideAlCl₃Mixture of 2-, 3-, and 4-methylacetophenone
NaphthaleneEthanoyl chlorideAlCl₃1-Acetylnaphthalene and 2-acetylnaphthalene

Oxidation of Methyl-Substituted Aromatic Precursors to Aldehydes

The oxidation of a methyl group on an aromatic ring to an aldehyde is a key transformation. A plausible precursor for this compound is 2,4-dimethylacetophenone. bldpharm.comnih.gov The challenge lies in selectively oxidizing one methyl group to an aldehyde while the other methyl and the acetyl group remain intact. Various oxidizing agents can be employed for such transformations. researchgate.netsolubilityofthings.com For example, chromium trioxide supported on silica (B1680970) has been used for the deoximation of 2,4-dimethylacetophenone oxime, yielding the parent ketone, which indicates the stability of the acetyl group under certain oxidative conditions. thieme-connect.com A patent describes the oxidation of 3,4-dimethylacetophenone using hydrogen peroxide and sodium tungstate (B81510) to yield the corresponding aldehyde, suggesting a potential route for analogous compounds.

Starting MaterialOxidizing AgentProduct
2,4-DimethylacetophenoneSelective oxidizing agentThis compound
3,4-DimethylacetophenoneHydrogen peroxide, sodium tungstate4-Acetyl-1-methylbenzaldehyde

Multi-step Organic Transformations Employing Nucleophilic Substitution and Functional Group Manipulations

The synthesis of complex aromatic compounds often requires multi-step sequences involving various reactions like nucleophilic substitution and functional group interconversions (FGI). fiveable.meic.ac.uk These strategies allow for the careful construction of the target molecule by introducing and modifying functional groups in a controlled manner. solubilityofthings.comyoutube.com For example, a synthetic route might start with a simpler, commercially available substituted benzene (B151609) and sequentially add the required functional groups. libretexts.orgtrine.edu

A synthesis could begin with a compound like 4-bromo-2-methylbenzoic acid, which can be converted to 4-acetyl-2-methylbenzoic acid. chemicalbook.com The carboxylic acid can then be transformed into the target aldehyde. This highlights how FGI, such as converting a bromine to an acetyl group and a carboxylic acid to an aldehyde, is crucial. fiveable.mecompoundchem.com Nucleophilic substitution reactions are also key, for instance, in the synthesis of 4-((perfluoropyridin-yl)oxy)benzaldehydes from pentafluoropyridine (B1199360) and hydroxybenzaldehydes. rsc.orgyoutube.com

Reductive Transformations for Aldehyde Generation

The reduction of carboxylic acids or their derivatives, such as esters or acid chlorides, provides another important pathway to aldehydes. libretexts.org Direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are easily reduced further to alcohols. libretexts.orglibretexts.org Therefore, the reaction must be carefully controlled to stop at the aldehyde stage. libretexts.org

Several methods have been developed to achieve this selective reduction:

Rosenmund Reduction : This method involves the hydrogenation of an acyl chloride over a poisoned palladium catalyst (e.g., palladium on barium sulfate), which prevents over-reduction to the alcohol. libretexts.orgharvard.edu

Reduction of Esters : Esters can be reduced to aldehydes using specific reducing agents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this transformation, typically at -78 °C. libretexts.orgchemistrysteps.com

Reduction of Amides : Certain amides, like Weinreb amides, can be reduced to aldehydes. acs.org A one-pot procedure involving the DIBAL-H reduction of a Weinreb amide to a stable aluminum aminal intermediate, followed by cross-coupling, has been developed for the synthesis of substituted benzaldehydes. acs.orgresearchgate.net

Starting Material TypeReagentKey ConditionsProduct
Acyl ChlorideH₂, Pd/BaSO₄ (poisoned)Rosenmund ReductionAldehyde
EsterDIBAL-HLow temperature (-78 °C)Aldehyde
Weinreb AmideDIBAL-HFormation of stable intermediateAldehyde
Carboxylic AcidBorane (B₂H₆)Selective for carboxylic acids over some other groupsAlcohol (often over-reduces)

Advanced and Novel Synthetic Strategies

In addition to conventional methods, newer strategies are being developed to synthesize aromatic aldehydes, with a focus on efficiency and sustainability.

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative for organic synthesis. rsc.org The electrochemical oxidation of methylarenes represents an ideal route to aromatic aldehydes. researchgate.net This technique has been applied on an industrial scale for the production of compounds like 4-anisaldehyde and 4-tert-butylbenzaldehyde. researchgate.net

A patent specifically describes the electrochemical synthesis of this compound from 2,4-dimethylacetophenone. google.com This direct oxidation of a methyl group on the aromatic ring to an aldehyde showcases a modern and potentially more sustainable approach compared to traditional multi-step syntheses that may use stoichiometric and often hazardous reagents. acs.org The process involves the anodic oxidation of the starting material in a suitable electrolyte and solvent system. google.com Electrochemical methods are also being explored for various other transformations involving aromatic aldehydes and their derivatives. beilstein-journals.orgresearchgate.netresearchgate.net

Photochemical Routes for Isomeric Acetyl-Methylbenzaldehydes

Photochemical synthesis offers a powerful and often milder alternative to traditional thermal reactions for accessing complex molecular architectures, including isomers of acetyl-methylbenzaldehyde. numberanalytics.com These light-induced reactions proceed from an electronically excited state, enabling transformations that are often difficult to achieve through ground-state chemistry. princeton.edu The core principle involves the absorption of photons by a molecule, which promotes it to an excited state with altered reactivity. princeton.edu

A key strategy in organic photochemistry is photocyclization, which can construct various heterocyclic and polycyclic aromatic systems under mild conditions with high atom economy. chim.it For aromatic systems analogous to acetyl-methylbenzaldehydes, light can induce pericyclic ring-closing reactions to form intermediates that evolve into stable final products. chim.it The use of modern light sources, particularly Light Emitting Diodes (LEDs), has further refined these processes, offering benefits such as high energy efficiency and precise wavelength tunability, which allows for selective excitation and greater control over reaction conditions. numberanalytics.com

Moreover, photocatalysis represents a significant advancement, employing a substance (the photocatalyst) that absorbs light to drive a chemical reaction without being consumed. numberanalytics.com In the context of synthesizing aldehyde derivatives, photocatalytic methods have been developed for processes like acetalization, which protects the aldehyde group. One green photochemical protocol utilizes Schreiner's thiourea (B124793) as an organocatalyst under the irradiation of inexpensive household lamps, successfully converting a variety of aromatic aldehydes into acetals in good to high yields. rsc.org Such methodologies highlight the potential for developing selective, light-driven reactions for the functionalization of precursors to isomeric acetyl-methylbenzaldehydes.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. aidic.it For this compound and related compounds, several green strategies have emerged that offer alternatives to conventional methods, which often rely on harsh reagents and organic solvents.

One prominent green approach is the use of solvent-free reaction conditions. tandfonline.com "Grindstone chemistry," where solid reactants are ground together in a mortar and pestle, can facilitate reactions with remarkable speed and efficiency due to the high concentration of reactants. tandfonline.comresearchgate.net This technique has been successfully used to synthesize chalcones, which are α,β-unsaturated ketones formed from the reaction of an acetophenone (B1666503) with an aldehyde, demonstrating its applicability to the core functionalities present in this compound. researchgate.net

Another sustainable approach involves chemo-enzymatic pathways, which combine the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. nih.govacs.org These hybrid routes can provide milder reaction conditions, enhance stereo- and regioselectivity, and avoid toxic intermediates. nih.govacs.org For analogous aromatic systems, biological monooxygenase reactions can selectively introduce oxygen-containing functional groups, which can then be chemically modified. nih.gov

Furthermore, the development of novel catalytic systems is central to green synthesis. Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a major branch of asymmetric catalysis. au.dk These catalysts are often less toxic and more stable than their metal-based counterparts. au.dk An electrochemical synthesis method for this compound has also been patented, representing another green approach that uses electricity to drive chemical transformations, often under mild conditions and with high selectivity. google.com

Catalytic Methodologies in Regioselective Functionalization

Catalytic methods are indispensable for the regioselective functionalization of aromatic rings, enabling the precise introduction of acetyl and aldehyde groups to produce specific isomers like this compound. Transition metal-catalyzed C-H activation has emerged as a particularly powerful strategy, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, thus streamlining synthetic sequences. ub.edu

Palladium-catalyzed reactions are widely employed for this purpose. For instance, the regioselective acylation of pyrroles and thiophenes with aldehydes has been achieved using a palladium(II) catalyst. ehu.es The selectivity of these reactions is often controlled by a directing group attached to the aromatic ring, which coordinates to the metal center and positions the catalyst to act on a specific C-H bond. ehu.es In a related strategy, 4-acetyl-2-methylbenzoic acid, a precursor that can be converted to the target aldehyde, can be synthesized via a palladium acetate-catalyzed reaction between 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether. chemicalbook.com

To address the cost and toxicity associated with noble metals like palladium, research has explored the use of more abundant and less toxic first-row transition metals. Catalysts based on cobalt, for example, have been successfully used for the C-H acylation of heteroaromatic compounds with aldehydes. ehu.es Beyond transition metals, strong Lewis acids have also proven effective. Hafnium(IV) trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) has been shown to be an efficient catalyst for multicomponent reactions involving aldehydes, demonstrating the broad utility of metal-based Lewis acid catalysis in organic synthesis. mdpi.com Noncovalent organocatalysis, using species like sulfonium (B1226848) and selenonium salts, represents another frontier, where the catalyst activates substrates through noncovalent interactions, influencing reactivity and selectivity in multicomponent reactions involving aromatic aldehydes. acs.org

Optimization of Synthetic Parameters

Control of Reaction Temperature and Solvent Effects

The optimization of reaction temperature and the choice of solvent are critical parameters that significantly influence the yield, reaction rate, and purity of the final product in the synthesis of this compound and its analogs. Temperature control is a delicate balance; while higher temperatures can increase the reaction rate, they can also lead to the formation of polar by-products and a subsequent drop in yield. mdpi.com For example, in a Hafnium-catalyzed synthesis of dihydropyrimidinones, increasing the temperature from 80 °C to 100 °C accelerated the reaction but decreased the yield from 92% to 76% due to by-product formation. mdpi.com In the synthesis of 4-acetyl-2-methylbenzoic acid, a related precursor, a reaction temperature of 60 °C is maintained for 12 hours to ensure complete conversion. chemicalbook.com

The solvent plays a multifaceted role, affecting reactant solubility, reaction rate, and even the reaction pathway. In a Friedel-Crafts acylation to produce an intermediate for the drug esonarimod (B1671260), the choice of solvent had a dramatic impact on the product distribution. scispace.com

Table 1: Effect of Solvent on Friedel-Crafts Acylation Yield

Solvent Main Product (2) Yield By-product (5) Yield By-product (6) Yield By-product (7) Yield By-product (8) Yield
Dichloromethane (B109758) 57% 5% 3% 2% 8%
Nitroethane 82% 2%
Nitrobenzene 70% 3% 0.4%
Toluene (B28343) 29% 12% 8% 8%

Data sourced from a study on the synthesis of an esonarimod intermediate. scispace.com

As shown in the table, nitroethane provided the highest yield of the desired product (82%) while minimizing the formation of numerous by-products. scispace.com Similarly, studies on other reactions have shown that polar protic solvents like methanol (B129727) can lead to high product yields, whereas aprotic solvents like THF and dichloromethane may fail to promote the reaction at all. aidic.it In some cases, solvent-free conditions, such as neat grinding or heating, can be a superior alternative, simplifying the process and reducing waste. tandfonline.comresearchgate.net

Reagent Stoichiometry and Catalyst Loading

The precise control of reagent stoichiometry and catalyst loading is fundamental to maximizing the efficiency and yield of a chemical synthesis. The ratio of reactants can dictate the course of the reaction, and an excess of one reagent is often used to drive the reaction to completion. In the synthesis of dihydropyrimidinones, for example, a slight excess of urea (B33335) (1.2 equivalents) relative to the aldehyde and β-ketoester (1.0 equivalent each) was found to be optimal. mdpi.com

Catalyst loading must be carefully optimized, as too little catalyst will result in a slow or incomplete reaction, while too much can be wasteful and may even be detrimental to the outcome. In some transition-metal-catalyzed reactions, higher catalyst loading can lead to the formation of insoluble metal species (like Pd black), which reduces the efficiency of the catalytic cycle. beilstein-journals.org A study on a copper-catalyzed reaction found that decreasing the catalyst loading from 5 mol% to 2 mol% actually increased the product yield and completely suppressed the formation of by-products. beilstein-journals.org

The following table illustrates the effect of catalyst loading on the yield of a three-component reaction.

Table 2: Effect of Catalyst Loading on Product Yield

Entry Catalyst Loading (mol %) Time (h) Yield (%)
1 20 24 84
2 10 24 65

Data sourced from a study on organocatalytic synthesis. acs.org

This data shows that while a 20 mol% catalyst loading gives a high yield in 24 hours, halving the loading to 10 mol% results in a significantly lower yield within the same timeframe, indicating the crucial role of catalyst concentration. acs.org

Strategies for Minimizing By-product Formation

A primary goal in synthetic optimization is the minimization of by-products to improve the yield and purity of the target compound and simplify downstream purification processes. The formation of by-products can often be suppressed by carefully controlling key reaction parameters.

As discussed previously, the choice of solvent is a critical factor. In the Friedel-Crafts acylation of toluene, using nitroethane as the solvent led to a high yield (82%) of the desired product, while the use of toluene as the solvent resulted in a low yield (29%) and the formation of at least three major by-products. scispace.com Similarly, adjusting the reaction temperature can prevent side reactions that occur at higher thermal energies; an optimal temperature ensures the desired reaction proceeds efficiently without providing enough energy for alternative, undesired pathways. mdpi.com

Catalyst loading and reagent stoichiometry are also key levers for controlling selectivity. Reducing catalyst loading can sometimes prevent side reactions, such as the dimerization of reactants. beilstein-journals.org In some syntheses, bimolecular coupling of radical intermediates can lead to unwanted by-products; these processes can be minimized by keeping the concentration of reactive intermediates low through optimized reaction conditions. mdpi.com Common impurities in reactions involving aldehydes can include Schiff bases, which form from the condensation of the aldehyde with amine impurities or reagents. researchgate.net The careful selection of reagents and purification of starting materials can mitigate the formation of such derivatives. Ultimately, a systematic approach to optimizing temperature, solvent, and catalyst/reagent concentrations is the most effective strategy for minimizing by-product formation and achieving a clean and efficient synthesis.

Scalability and Industrial Relevance of Synthetic Pathways

The industrial-scale production of substituted aromatic aldehydes, such as this compound, is critical due to their role as versatile intermediates in the synthesis of high-value products, including pharmaceuticals and agrochemicals. The economic viability and sustainability of manufacturing these compounds are highly dependent on the scalability of the chosen synthetic pathway. Key factors influencing scalability include the cost and availability of starting materials, reaction efficiency, safety of the process, and the environmental impact of waste streams.

While specific large-scale production data for this compound is not extensively published, its industrial relevance can be inferred from analogous compounds. For instance, the closely related 2-methyl-4-acetylbenzoic acid is a crucial intermediate in the synthesis of Fluralaner, a broad-spectrum insecticide, highlighting the commercial importance of this substitution pattern. google.com Therefore, synthetic routes that are amenable to large-scale, cost-effective production are of significant industrial interest.

One of the most promising and industrially relevant pathways for producing structures similar to this compound is the selective oxidation of readily available precursors like substituted xylenes (B1142099) or their derivatives. A patented method for synthesizing the analogous 2-methyl-4-acetylbenzoic acid involves the direct oxidation of 3,4-dimethylacetophenone using hydrogen peroxide as the oxidant. google.com This approach is attractive for industrial application because it avoids the use of highly toxic or high-pressure reagents. google.com The process operates at moderate temperatures (40-65°C) and utilizes catalysts such as sodium tungstate. google.com

The scalability of such oxidation processes is enhanced by several factors:

Cost-Effective Reagents: The use of hydrogen peroxide as the oxidizing agent is advantageous due to its low cost and the formation of water as the only byproduct.

Moderate Conditions: Operating at temperatures between 40-45°C reduces energy consumption and the need for specialized high-pressure equipment. google.com

Process Simplification: Direct oxidation from a common starting material like 3,4-dimethylacetophenone streamlines the production process, minimizing the number of synthetic steps. google.com

For industrial settings, the adoption of modern chemical engineering technologies can further enhance scalability. The use of continuous flow reactors, for example, offers superior control over reaction parameters like temperature and mixing, leading to higher yields, improved purity, and enhanced safety compared to traditional batch reactors.

The table below outlines findings from a patented process for a structurally related compound, providing insight into the conditions relevant for industrial-scale synthesis.

Table 1: Research Findings on the Synthesis of 2-Methyl-4-acetylbenzoic acid via Oxidation

Starting Material Key Reagents & Catalysts Reaction Conditions Yield Key Advantages for Scalability

This patented method highlights a practical approach that balances yield with operational safety and cost, making it a strong candidate for commercial production. google.com The challenges in scaling up such a process would involve optimizing catalyst loading and turnover, managing the exothermic nature of the oxidation, and developing efficient product isolation and purification protocols to handle multi-kilogram batches.

Reaction Mechanisms and Kinetics of 4 Acetyl 2 Methylbenzaldehyde Transformations

Mechanistic Studies of Aldehyde Functional Group Reactivity

The aldehyde group is a primary site for a variety of chemical transformations, including acetalization, nucleophilic additions, and condensation reactions.

Acetalization Reactions and Proposed Mechanisms

Acetalization is a common strategy to protect the aldehyde group during multi-step syntheses. This reaction typically involves treating the aldehyde with an alcohol in the presence of an acid catalyst. The mechanism for the acetalization of a similar compound, 2-methylbenzaldehyde (B42018), provides insight into the process for 4-Acetyl-2-methylbenzaldehyde. researchgate.net

The proposed mechanism commences with the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a molecule of alcohol acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. Further protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. A second molecule of alcohol then attacks this carbocation, and subsequent deprotonation yields the final acetal product. researchgate.netresearchgate.net Computational studies using ab initio methods can be employed to model the reaction pathway and determine the energies of the intermediates and transition states, providing a deeper understanding of the reaction kinetics. researchgate.net

Table 1: Proposed Steps in the Acetalization of this compound

StepDescription
1 Protonation of the carbonyl oxygen by an acid catalyst.
2 Nucleophilic attack by an alcohol molecule on the carbonyl carbon to form a hemiacetal.
3 Protonation of the hemiacetal's hydroxyl group.
4 Elimination of a water molecule to form a resonance-stabilized carbocation.
5 Attack by a second alcohol molecule on the carbocation.
6 Deprotonation to yield the final acetal product.

Nucleophilic Addition Pathways Involving the Aldehyde Moiety

The aldehyde group is susceptible to nucleophilic addition reactions due to the partial positive charge on the carbonyl carbon. The reactivity of the aldehyde can be influenced by the electronic effects of the substituents on the aromatic ring. In this compound, the acetyl group is an electron-withdrawing group, which should increase the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles compared to benzaldehyde (B42025) itself. Conversely, the methyl group is an electron-donating group, which slightly deactivates the ring.

The order of reactivity for nucleophilic addition reactions among similar compounds is generally: p-nitrobenzaldehyde > benzaldehyde > p-tolualdehyde > acetophenone (B1666503). doubtnut.com The electron-withdrawing nitro group in p-nitrobenzaldehyde increases the positive charge on the carbonyl carbon, enhancing its reactivity. doubtnut.com Conversely, the electron-donating methyl group in p-tolualdehyde decreases the positive charge, reducing reactivity. doubtnut.com Ketones, like acetophenone, are generally less reactive than aldehydes. doubtnut.com Based on these principles, the acetyl group in this compound would be expected to enhance its reactivity towards nucleophiles.

Electrophilic Reactions of the Acetyl Group

While the acetyl group is primarily an electron-withdrawing group, its carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, reacting with electrophiles. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, which is the first step in many acid-catalyzed reactions involving the acetyl group.

Condensation Reactions, e.g., Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, the acetyl group possesses α-hydrogens, making it a suitable ketone component for this reaction. This reaction is typically base-catalyzed, where a base abstracts an α-hydrogen from the acetyl group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone.

The reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone is a hallmark of the Claisen-Schmidt condensation. gordon.edu This reaction can be carried out under solvent-free conditions using a base like sodium hydroxide. wikipedia.org The formation of chalcones, which are α,β-unsaturated ketones, is a common application of this reaction. researchgate.nettaylorandfrancis.com

Investigation of Aromatic Ring Reactivity and Substitution Mechanisms

The substituents on the benzene (B151609) ring of this compound, the acetyl and methyl groups, direct the position of incoming electrophiles in electrophilic aromatic substitution reactions.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents on an aromatic ring determine the regioselectivity of electrophilic aromatic substitution reactions. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Methyl Group (-CH₃): The methyl group is an activating group and an ortho-, para-director. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. docbrown.info This increased electron density is more pronounced at the ortho and para positions.

Acetyl Group (-COCH₃): The acetyl group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. masterorganicchemistry.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.

In this compound, the two substituents have opposing directing effects. The methyl group at position 2 directs incoming electrophiles to positions 3 (ortho) and 5 (para to the methyl group). The acetyl group at position 4 directs incoming electrophiles to positions 3 and 5 (meta to the acetyl group). In this case, the directing effects of both groups are cooperative, reinforcing substitution at positions 3 and 5. The steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Table 2: Directing Effects of Substituents in this compound

SubstituentPositionElectronic EffectDirecting Effect
Methyl (-CH₃)2Activating (Inductive)Ortho, Para (positions 3, 5)
Acetyl (-COCH₃)4Deactivating (Inductive & Resonance)Meta (positions 3, 5)

Computational methods, such as the RegioSQM method, can be used to predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the free energies of protonation at different positions on the aromatic ring. chemrxiv.org

Oxidative Pathways and Degradation Product Formation

The oxidation of this compound can proceed through several pathways, primarily involving the aldehyde group, which is more susceptible to oxidation than the ketone or the methyl group.

Aldehyde Oxidation: The formyl group (-CHO) can be readily oxidized to a carboxylic acid group (-COOH), yielding 4-acetyl-2-methylbenzoic acid. This transformation is a common reaction for benzaldehydes and can be achieved using various oxidizing agents. For instance, a silver(I)-catalyzed aerobic oxidation in water offers a method for selectively oxidizing the aldehyde group in compounds like 4-acetylbenzaldehyde (B1276866) to the corresponding carboxylic acid with high yield. Another potential pathway is oxidative amidation, where the aldehyde reacts with N-substituted formamides in the presence of an oxidizing agent to form an amide. Studies on 4-methylbenzaldehyde (B123495) have shown that this reaction can proceed via a radical pathway. researchgate.net

Degradation Products: Under aggressive oxidative conditions, further degradation can occur. This could involve the oxidation of the methyl group to a carboxylic acid, potentially forming 4-acetylbenzene-1,2-dicarboxylic acid, or even cleavage of the aromatic ring. The specific degradation products formed depend heavily on the oxidant used and the reaction conditions, such as temperature and pressure.

A hypothetical oxidative amidation reaction is detailed in the table below, based on similar transformations of related aldehydes.

Table 1: Hypothetical Oxidative Amidation of this compound

Reactants Catalyst/Oxidant Product Potential Yield

Deacetylation and Related Transformations

Deacetylation involves the cleavage of the C-C bond between the acetyl group and the aromatic ring. This transformation is typically less facile than reactions at the aldehyde group and often requires specific catalytic systems.

Mechanism: Acid-catalyzed deacylation of aromatic ketones is a known transformation. acs.org The mechanism generally involves protonation of the carbonyl oxygen, followed by nucleophilic attack (e.g., by water) at the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to release acetic acid and the corresponding toluene (B28343) derivative (in this case, 2-methylbenzaldehyde). More advanced methods for deacylation utilize transition metal catalysis, where C-C bond activation is promoted by the formation of an aromatic intermediate, effectively removing the acyl group. nih.govresearchgate.net Such a process, driven by aromatization, can convert various ketones into their deacylated counterparts. researchgate.net

Kinetic Analysis of Key Reaction Steps

The kinetics of reactions involving this compound are influenced by the electronic nature of its substituents. The electron-withdrawing acetyl group deactivates the aromatic ring, while the electron-donating methyl group activates it. These opposing effects, along with the reactivity of the aldehyde, determine the rate of its transformations.

Rate-Determining Steps in Multi-component Reactions

Multi-component reactions (MCRs), such as the Biginelli reaction, provide a platform to study the kinetic behavior of substituted benzaldehydes. unair.ac.idwikipedia.org The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.org

For benzaldehyde derivatives, the rate-determining step (RDS) in the Biginelli reaction has been a subject of investigation. One proposed mechanism suggests that the initial condensation between the aldehyde and urea to form an N-acylimine intermediate is the rate-determining step. jsynthchem.comorganic-chemistry.org Another pathway posits that the aldol condensation between the aldehyde and the β-ketoester is the rate-limiting step. wikipedia.org The specific RDS can be influenced by the reaction conditions and the electronic properties of the substituents on the benzaldehyde. unair.ac.idresearchgate.net For this compound, the electron-withdrawing acetyl group would likely accelerate the initial nucleophilic attack on the aldehyde carbonyl, potentially altering the energy profile of the reaction compared to unsubstituted benzaldehyde.

Table 2: Proposed Rate-Determining Steps in the Biginelli Reaction

Proposed Mechanism Rate-Determining Step Description
Iminium Intermediate Condensation of aldehyde and urea The initial formation of the C=N bond is the slowest step.

Influence of Catalysis on Reaction Rates

Catalysts play a crucial role in controlling the rate and selectivity of reactions involving this compound. Both the aldehyde and ketone functionalities can be targeted by specific catalysts.

Lewis Acid Catalysis: Lewis acids are effective catalysts for reactions involving carbonyl groups. researchgate.netresearchgate.net In Friedel-Crafts acylation, Lewis acids like AlCl₃ activate the acylating agent. organic-chemistry.org For reactions involving the aldehyde group of this compound, a Lewis acid would coordinate to the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic addition. Kinetic studies on the addition of hydroxide ions to substituted benzaldehydes have shown that the rates are proportional to the corresponding equilibrium constants, indicating that electron-withdrawing groups accelerate the reaction. rsc.org

Organocatalysis: Organocatalysts, such as proline, can catalyze reactions like aldol condensations. However, the interaction between the substrate and the catalyst surface can significantly impact reactivity. Studies on substituted benzaldehydes in heterogeneous organocatalyzed aldol reactions have shown that stronger adsorption of the aldehyde onto the catalyst surface can lead to lower turnover frequencies (TOFs), as it may hinder the formation of key intermediates. d-nb.info The presence of both a bulky methyl group and a polar acetyl group in this compound would influence its adsorption profile and thus its reaction rate in such systems.

In Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions provides valuable kinetic and mechanistic data. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for in situ monitoring of reactions involving this compound due to the distinct vibrational frequencies of its functional groups. nih.govresearchgate.netspectroscopyonline.com

By using an immersion probe, changes in the concentrations of reactants, intermediates, and products can be tracked over time without disturbing the reaction. nih.gov

FTIR Spectroscopy: The carbonyl (C=O) stretching vibrations of the aldehyde and ketone groups in this compound have strong and distinct absorptions in the infrared spectrum. The aldehyde C=O stretch is typically found around 1705 cm⁻¹, while the aromatic ketone C=O stretch appears near 1690 cm⁻¹. pressbooks.publibretexts.org Additionally, the characteristic aldehyde C-H stretching bands appear between 2700-2860 cm⁻¹. pressbooks.pub During a reaction, such as the oxidation of the aldehyde to a carboxylic acid, the disappearance of the aldehyde C=O and C-H peaks and the appearance of the broad O-H and C=O stretches of the carboxylic acid can be monitored in real-time. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for Monitoring Reactions

Functional Group Type Approximate Wavenumber (cm⁻¹) Change During Oxidation to Carboxylic Acid
C-H Aldehyde 2700–2860 Disappears
C=O Aldehyde ~1705 Disappears
C=O Aromatic Ketone ~1690 Remains
C=O Carboxylic Acid ~1700-1725 Appears

This ability to track specific functional groups provides a powerful tool for optimizing reaction conditions, determining reaction endpoints, and elucidating complex reaction mechanisms involving multifunctional molecules like this compound.

Derivatization Strategies for Advanced Chemical Characterization and Synthetic Utility

Derivatization for Enhanced Chromatographic Analysis

Chemical derivatization is a key strategy in analytical chemistry to improve the chromatographic properties and detectability of analytes. For 4-Acetyl-2-methylbenzaldehyde, which possesses two carbonyl groups, this approach is particularly useful for liquid chromatography (LC) and gas chromatography (GC).

The reaction of carbonyl compounds with hydrazine (B178648) derivatives to form hydrazones is a classic and robust method for analysis. byjus.com This is especially valuable for aldehydes and ketones that may not have a strong chromophore for ultraviolet (UV) detection.

One of the most common derivatizing agents for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). byjus.com The reaction involves the nucleophilic addition of the DNPH to the carbonyl carbon, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone. ijsrst.com These derivatives are typically brightly colored, crystalline solids with sharp melting points, which historically aided in the identification of the parent carbonyl compound. byjus.comacs.org

For this compound, both the aldehyde and the acetyl (ketone) group are susceptible to reaction with DNPH. Depending on the stoichiometric ratios and reaction conditions, it is possible to form either a mono-derivatized or a di-derivatized product. The aldehyde group is generally more reactive than the ketone group towards nucleophilic attack. The resulting dinitrophenylhydrazone derivative possesses a strong chromophore, making it highly suitable for detection by HPLC with a UV-Vis detector (HPLC-UV). acs.org This method is widely applied for the quantification of carbonyl compounds. ijsrst.comacs.org

Table 1: Hydrazone Derivatization of this compound

Functional Group Derivatizing Agent Product Analytical Advantage
Aldehyde (-CHO) 2,4-Dinitrophenylhydrazine (DNPH) Aldehyde-2,4-dinitrophenylhydrazone Introduction of a strong chromophore for HPLC-UV detection; Formation of a stable, crystalline product. byjus.comacs.org

Gas chromatography (GC) analysis requires compounds to be volatile and thermally stable. While this compound is amenable to GC analysis, its derivatization can improve peak shape and separation. Direct acetylation and silylation are typically performed on molecules containing active hydrogens, such as in hydroxyl (-OH), amine (-NH₂), or thiol (-SH) groups, which this compound lacks. gcms.czsigmaaldrich.com

However, an indirect derivatization strategy can be employed. This involves a two-step process:

Reduction: The carbonyl groups of this compound are first reduced to their corresponding alcohols. Selective reduction of the aldehyde to a primary alcohol can be achieved using specific reducing agents, or both carbonyls can be reduced to form a diol.

Derivatization: The newly formed hydroxyl groups can then be derivatized.

Acetylation: This is achieved by reacting the alcohol(s) with an acetylating agent like acetic anhydride. This process converts the polar hydroxyl groups into less polar, more volatile esters. mdpi.com

Silylation: This involves reacting the alcohol(s) with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov Silylation replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

This masking of polar functional groups is crucial for GC as it increases the volatility of the analyte, reduces interactions with the stationary phase, and prevents peak tailing, thereby improving chromatographic resolution and quantification. gcms.czjfda-online.com

Table 2: Indirect Acetylation and Silylation for GC Analysis

Step Reaction Reagent Example Purpose
1. Reduction Conversion of carbonyls to alcohols Sodium borohydride (B1222165) (NaBH₄) Introduce hydroxyl groups suitable for derivatization.
2. Acetylation Conversion of alcohols to esters Acetic Anhydride Increase volatility and thermal stability. mdpi.com

Derivatization for Spectroscopic Probes and Structural Elucidation

Derivatization can introduce specific structural features or atoms that act as probes for various spectroscopic techniques, facilitating detailed structural analysis.

Thiosemicarbazones are a class of compounds formed by the condensation of a carbonyl compound with thiosemicarbazide. researchgate.netresearchgate.net this compound can react with thiosemicarbazide, likely preferentially at the more electrophilic aldehyde carbon, to form this compound thiosemicarbazone.

These thiosemicarbazone derivatives are of significant interest because they are excellent chelating ligands for a wide range of transition metal ions, including Co(II), Ni(II), Cu(II), and Pd(II). researchgate.netgrafiati.combohrium.com The coordination typically occurs through the sulfur atom of the thione group and the nitrogen atom of the imine group. researchgate.netrasayanjournal.co.in The resulting metal complexes are stable and often colored, making them useful as spectroscopic probes.

The formation of these complexes allows for extensive structural studies:

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the vibrational frequencies of the C=S and C=N bonds in the IR spectrum, as well as shifts in the proton and carbon signals in the NMR spectrum upon complexation, provide evidence of the ligand coordinating to the metal center. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can reveal information about the geometry of the coordination sphere around the metal ion. researchgate.netgrafiati.com

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional structure of the metal complexes. It can elucidate the coordination geometry (e.g., octahedral, square-planar, or tetrahedral), bond lengths, and bond angles, offering definitive structural proof. researchgate.netbohrium.commdpi.com

Table 3: Spectroscopic Analysis of Thiosemicarbazone Complexes

Technique Information Obtained
Infrared (IR) Spectroscopy Confirms coordination through shifts in C=S and C=N stretching frequencies. researchgate.net
UV-Visible Spectroscopy Provides insights into the electronic transitions and coordination geometry. researchgate.netgrafiati.com
NMR Spectroscopy Shows changes in the chemical environment of ligand protons and carbons upon complexation. researchgate.net

Derivatization as an Intermediate Step in Complex Molecule Synthesis

The presence of two distinct carbonyl functionalities makes this compound a valuable and versatile building block for the synthesis of more complex molecules. The aldehyde and ketone groups can be selectively modified through various functional group interconversions (FGIs) to construct elaborate molecular scaffolds.

The differential reactivity of the aldehyde and acetyl groups allows for a stepwise and controlled approach to synthesis.

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents, yielding 4-acetyl-2-methylbenzoic acid. chemicalbook.com This introduces a new functional group that can participate in amide bond formation or other reactions.

Reduction: Selective reduction of the more reactive aldehyde to a primary alcohol can be achieved with reagents like sodium borohydride under controlled conditions. More powerful reducing agents would reduce both carbonyls to the corresponding diol. These alcohols can then undergo further transformations, such as etherification or esterification.

Carbon-Carbon Bond Formation: Both carbonyls can serve as electrophilic sites for a variety of carbon-carbon bond-forming reactions. For example, the aldehyde can undergo Wittig reactions, Horner-Wadsworth-Emmons reactions, or aldol (B89426) condensations to extend the carbon chain or form new rings.

Heterocycle Synthesis: The dicarbonyl nature of the molecule makes it a suitable precursor for the synthesis of various heterocyclic systems through condensation reactions with dinucleophiles (e.g., hydrazine, hydroxylamine, diamines).

These transformations highlight the role of this compound as a key intermediate, where its functional groups are strategically manipulated to assemble complex target molecules. acs.org For instance, it has been used as a starting material in the synthesis of specific lactone structures. scholaris.ca

Table 4: Functional Group Interconversions of this compound

Reaction Type Reagent Example Resulting Functional Group
Selective Oxidation (Aldehyde) Silver(I) oxide (Tollens' reagent) Carboxylic Acid
Reduction Sodium borohydride (NaBH₄) Alcohol(s)
Wittig Reaction (Aldehyde) Phosphonium ylide Alkene
Reductive Amination Amine, Sodium triacetoxyborohydride Amine

Utilization in Multi-Step Convergent Synthesis

This compound, with its distinct functional groups, serves as a valuable building block in such convergent strategies. cymitquimica.com Its aldehyde group is primed for various condensation and coupling reactions, while the acetyl group offers a handle for further derivatization or can act as a key pharmacophoric feature in the final molecule. The strategic placement of the methyl group also influences the stereochemistry and reactivity of the molecule.

A representative example of its application can be illustrated in the convergent synthesis of complex heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. uobaghdad.edu.iq Consider the synthesis of a hypothetical, complex pyridopyrimidine derivative. In a convergent approach, the synthesis can be dissected into the preparation of two main fragments:

Fragment A: A substituted aminopyrimidine, derived from multi-step reactions.

Fragment B: An α,β-unsaturated ketone, synthesized from this compound.

The independent synthesis of these fragments, followed by their strategic coupling, exemplifies the efficiency of convergent synthesis.

Synthesis of Fragment A: Substituted Aminopyrimidine

The preparation of a suitable aminopyrimidine can be achieved through established heterocyclic chemistry routes. A plausible pathway is outlined below:

Step Starting Material Reagents Product Reaction Type Hypothetical Yield
1Guanidine hydrochlorideEthyl acetoacetate, Sodium ethoxide2-Amino-4-hydroxy-6-methylpyrimidineCyclocondensation85%
22-Amino-4-hydroxy-6-methylpyrimidinePhosphorus oxychloride2-Amino-4-chloro-6-methylpyrimidineChlorination78%
32-Amino-4-chloro-6-methylpyrimidineAmmonia (B1221849), Ethanol2,4-Diamino-6-methylpyrimidine (Fragment A)Nucleophilic Substitution80%

Synthesis of Fragment B: α,β-Unsaturated Ketone from this compound

Fragment B is prepared through a Claisen-Schmidt condensation, a classic method for forming carbon-carbon bonds and generating α,β-unsaturated ketones.

Step Starting Material Reagents Product Reaction Type Hypothetical Yield
1This compoundAcetone, aq. NaOH4-(4-Acetyl-2-methylphenyl)but-3-en-2-one (Fragment B)Claisen-Schmidt Condensation90%

Convergent Coupling of Fragments A and B

The final step involves the coupling of the two independently synthesized fragments to construct the target molecule. This is typically achieved through a cyclocondensation reaction, forming the final heterocyclic core.

Step Reactants Reagents/Conditions Product Reaction Type Hypothetical Yield
1Fragment A and Fragment Bp-Toluenesulfonic acid, Toluene (B28343), RefluxA complex Pyridopyrimidine derivativeCyclocondensation/ Dehydration75%

Advanced Characterization Techniques and Spectroscopic Analysis of 4 Acetyl 2 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom.

Proton (¹H) NMR Spectral Assignment and Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a patent for an electrochemical synthesis method, the ¹H NMR spectrum of 4-Acetyl-2-methylbenzaldehyde was recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz instrument. google.com The resulting chemical shifts (δ) are reported in parts per million (ppm). google.com

The aldehydic proton (-CHO) appears as a singlet at 10.31 ppm. The aromatic protons show distinct signals: a singlet at 8.37 ppm, a doublet at 8.06 ppm with a coupling constant (J) of 5.5 Hz, and another doublet at 7.38 ppm, also with a J value of 5.5 Hz. The methyl protons of the acetyl group (-COCH₃) are observed as a singlet at 2.64 ppm, while the methyl group attached to the benzene (B151609) ring (-CH₃) presents a singlet at 2.73 ppm. google.com

¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
10.31 s - Aldehydic H
8.37 s - Aromatic H
8.06 d 5.5 Aromatic H
7.38 d 5.5 Aromatic H
2.73 s - Ring CH₃
2.64 s - Acetyl CH₃

s = singlet, d = doublet

Carbon-13 (¹³C) NMR Chemical Shift Correlation and Structural Confirmation

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. libretexts.org

COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to one another. researchgate.netemerypharma.com For this compound, a COSY spectrum would show correlations between the coupled aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Correlation), correlates directly bonded proton and carbon atoms. libretexts.orgpreprints.org This would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signals to their respective carbon signals.

While specific 2D NMR data for this compound were not found, these techniques are standard for confirming the structure of newly synthesized or isolated compounds. soton.ac.uk

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. rsc.orgmdpi.com The molecular formula for this compound is C₁₀H₁₀O₂. While a specific HRMS value for this compound was not found in the search results, analysis of a related compound, 4-acetylbenzaldehyde (B1276866) (C₉H₈O₂), showed a calculated mass for the [M+H]⁺ ion of 149.0597 and a found value of 149.0599, demonstrating the accuracy of this technique. google.com This level of precision is essential for confirming the elemental composition of a compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. uab.edunih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure. researchgate.netnih.gov

For this compound, common fragmentation pathways would likely involve:

Loss of the aldehydic proton (H•).

Cleavage of the acetyl group, resulting in the loss of a CH₃CO• radical or a neutral ketene (B1206846) molecule (CH₂CO).

Loss of a methyl radical (CH₃•) from the benzene ring.

Analysis of these fragmentation patterns allows for the confirmation of the presence and positions of the functional groups on the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and for separating and identifying its isomers. In this technique, the sample is vaporized and separated into its components within a capillary column. The separated compounds then enter a mass spectrometer, which generates a unique mass spectrum for each component, allowing for their identification.

GC-MS is routinely used to confirm the structure of synthesized aromatic aldehydes and to ensure high purity levels, often exceeding 95-99%. google.com The retention time of the compound in the gas chromatogram, combined with its mass spectrum, provides a definitive identification. This is particularly important for distinguishing between isomers that may have very similar physical properties. For instance, in the synthesis of various benzaldehyde (B42025) derivatives, GC-MS is the standard method for product analysis and identification. nih.gov The analysis can be performed on a variety of GC columns, including both polar and nonpolar options, to achieve optimal separation of the components in a sample. unl.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing complex mixtures that may not be suitable for GC-MS, such as those containing non-volatile or thermally sensitive compounds. LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry.

This technique is valuable for monitoring reactions and identifying byproducts. For example, in the synthesis of complex molecules, LC-MS is used to track the formation of products and intermediates. nih.gov High-resolution mass spectrometry, often coupled with LC, can provide precise molecular weight information, aiding in the confirmation of elemental composition. iitm.ac.in The versatility of LC-MS allows for the analysis of a wide range of compounds, making it a key technique in pharmaceutical and chemical research. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS) for Intermediate Detection

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-speed, high-resolution mass spectrometry technique that is particularly well-suited for the detection of transient reaction intermediates. By measuring the time it takes for ions to travel a fixed distance, TOF-MS can accurately determine their mass-to-charge ratio.

In the study of reaction mechanisms, TOF-MS can be used to identify short-lived species that provide insight into the transformation pathway. nih.gov For instance, in syntheses involving multiple steps, TOF-MS coupled with techniques like Label-Assisted Laser Desorption/Ionization (LALDI) can be used to screen for the formation of specific complexes and intermediates. rsc.org This capability is crucial for understanding and optimizing complex chemical reactions. High-resolution TOF-MS is also employed to confirm the structure of newly synthesized compounds. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. These non-destructive methods are fundamental for functional group identification and structural elucidation. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

The FTIR spectrum of this compound is expected to show characteristic absorption bands. The carbonyl (C=O) stretching vibrations of the aldehyde and acetyl groups would appear in the region of 1680-1740 cm⁻¹. Specifically, an aldehyde carbonyl stretch is typically found around 1703 cm⁻¹, and its presence is further confirmed by C-H stretching bands in the 2830-2695 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. orgchemboulder.comlibretexts.org The in-ring C-C stretching of the aromatic ring gives rise to bands between 1400 and 1600 cm⁻¹. libretexts.org

Table 1: Predicted FTIR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aldehyde C-HStretching2830-2695
Aromatic C-HStretching3100-3000
Methyl C-HStretching3000-2850
Acetyl C=OStretching~1680
Aldehyde C=OStretching~1700
Aromatic C=CIn-ring stretching1600-1400

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides vibrational information that is complementary to FTIR. nih.gov While FTIR measures the absorption of IR light, Raman spectroscopy measures the light scattered from a sample. Vibrations that are strong in Raman spectra are often weak or absent in IR spectra, and vice versa. spectroscopyonline.com This is due to the different selection rules for the two techniques: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability. nih.gov

For this compound, the FT-Raman spectrum would be particularly useful for observing symmetric vibrations, such as the aromatic ring breathing modes. spectroscopyonline.com The C=C bond of the aromatic ring would also show a strong band near 1650 cm⁻¹. spectroscopyonline.com This complementary data helps to build a more complete picture of the molecule's vibrational characteristics. d-nb.info

In Situ IR Spectroscopy for Reaction Monitoring

In situ IR spectroscopy is a powerful Process Analytical Technology (PAT) that enables the real-time monitoring of chemical reactions. mt.commt.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing data on the concentration changes of reactants, intermediates, and products over time. spectroscopyonline.com

This technique is invaluable for studying reaction kinetics, understanding mechanisms, and optimizing process variables. mt.comrsc.org In the synthesis of a compound like this compound, in situ IR could track the disappearance of reactant signals and the appearance of the characteristic carbonyl bands of the product. nih.gov For example, a negative peak at 1724 cm⁻¹ could indicate the consumption of an aldehyde reactant, while the emergence of positive peaks at different wavenumbers would signal the formation of intermediates and the final product. nih.gov This real-time analysis allows for precise control over the reaction, leading to improved yield and purity. spectroscopyonline.com

Electronic Spectroscopy: UV-Visible Absorption Analysis

Electronic spectroscopy, specifically UV-Visible absorption analysis, is instrumental in probing the electronic transitions within the conjugated system of this compound. The molecule contains a benzene ring substituted with an aldehyde (-CHO), an acetyl (-COCH₃), and a methyl (-CH₃) group. These features constitute a chromophore that absorbs ultraviolet light, leading to the promotion of electrons from lower to higher energy molecular orbitals.

The primary electronic transitions observed for this type of molecule are π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl groups. The conjugation between the benzene ring and the two carbonyl groups is expected to result in strong absorption bands.

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the aldehyde and acetyl groups) to a π* antibonding orbital. libretexts.org

The substitution pattern significantly influences the absorption spectrum. The methyl group (an auxochrome) and the acetyl group both affect the energy levels of the molecular orbitals. In similar aromatic aldehydes and ketones, ortho-methyl substitution can cause steric hindrance, potentially forcing the carbonyl group out of the plane of the benzene ring. cdnsciencepub.comcdnsciencepub.com This disruption of coplanarity can lead to a decrease in the intensity of the absorption bands. cdnsciencepub.com

While specific experimental data for this compound is not widely published, data for related compounds can provide insight. For instance, benzaldehyde absorbs around 248 nm, while the addition of an acetyl group in a compound like 4-acetylbenzaldehyde shifts the absorption characteristics. rsc.org The presence of both activating (methyl) and deactivating (acetyl, aldehyde) groups on the same ring presents a complex system for predicting the exact absorption maxima (λmax) and molar absorptivity (ε).

Table 1: Expected UV-Visible Absorption Characteristics for this compound

Transition Type Expected Wavelength (λmax) Range Associated Functional Groups
π → π* ~240-280 nm Aromatic Ring, Aldehyde, Ketone

Note: The values in the table are estimations based on typical values for aromatic aldehydes and ketones and are subject to solvent effects and the specific electronic interactions of the substituents.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic analysis would reveal:

The dihedral angle between the plane of the benzene ring and the planes of the aldehyde and acetyl groups.

The extent of steric strain introduced by the ortho-methyl group adjacent to the aldehyde.

Intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π–π stacking, which govern the crystal packing.

As of this writing, a complete single-crystal X-ray diffraction study for this compound is not publicly available. However, analysis of related structures, such as derivatives of 4-methylbenzaldehyde (B123495), provides a template for the type of data that would be obtained. researchgate.net For example, crystallographic data for a thiosemicarbazone derivative of 4-methylbenzaldehyde has been reported, confirming its molecular conformation and hydrogen bonding patterns. researchgate.net The process typically involves growing a suitable single crystal, which can be achieved by methods like slow evaporation of a solvent. rsc.orgiucr.org

Table 2: Example of Crystallographic Data for a Related Compound (4-Methylbenzaldehyde thiosemicarbazone)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.234 (3)
b (Å) 8.221 (2)
c (Å) 10.311 (2)
β (°) 111.15 (3)
Volume (ų) 1045.2 (4)
Z 4
Source:researchgate.net

This data allows for the calculation of molecular geometry and the visualization of crystal packing. For this compound, such data would be invaluable for understanding how the ortho-methyl group influences the conformation of the adjacent aldehyde function. cdnsciencepub.com

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

While each spectroscopic technique offers valuable information, a comprehensive and unambiguous structural elucidation of this compound requires an integrated approach. Combining data from multiple methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) alongside UV-Vis and X-ray crystallography provides corroborating evidence and a complete molecular picture.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would confirm the carbon-hydrogen framework. ¹H NMR would show distinct signals for the aldehydic proton, the aromatic protons (with a specific splitting pattern due to their positions), the acetyl methyl protons, and the ring-attached methyl protons. ¹³C NMR would show unique resonances for each carbon atom, including the two carbonyl carbons (aldehyde and ketone), the aromatic carbons, and the two methyl carbons. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound would be expected to show strong characteristic absorption bands for the C=O stretching of both the aldehyde and the ketone group (typically in the 1680-1715 cm⁻¹ range), as well as C-H stretching for the aromatic, aldehyde, and methyl groups.

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₁₀O₂) by providing a highly accurate molecular mass. The fragmentation pattern would likely show characteristic losses, such as the loss of a methyl group (-15 Da) or an acetyl group (-43 Da). oup.com

By integrating these techniques, a researcher can confirm the identity, purity, and detailed structure of this compound with a high degree of confidence. The UV-Vis spectrum reveals the electronic properties, X-ray crystallography defines the solid-state structure, and NMR, IR, and MS together confirm the connectivity and functional group composition.

Table 3: Summary of Compound Names

Compound Name
This compound
Benzaldehyde
4-Acetylbenzaldehyde
4-Methylbenzaldehyde
4-Methylbenzaldehyde thiosemicarbazone
2-Methoxy-4-methylbenzaldehyde
4-Acetyl-2-methylbenzamide
4-Acetyl-2-methylbenzonitrile (B1387021)

Computational Chemistry and Theoretical Investigations of 4 Acetyl 2 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal tool for investigating the properties of molecules like 4-Acetyl-2-methylbenzaldehyde. This is due to its favorable balance of computational cost and accuracy. DFT methods, such as B3LYP, are frequently used to predict a wide range of molecular properties.

Molecular Geometry Optimization and Conformer Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, these calculations help in understanding the spatial orientation of the acetyl and aldehyde functional groups relative to the methyl-substituted benzene (B151609) ring.

Conformational analysis, often performed using DFT, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary rotations of interest are around the bonds connecting the acetyl and aldehyde groups to the aromatic ring. By calculating the relative energies of these different conformers, the most stable, and therefore most populated, conformation can be identified. These studies are crucial for interpreting experimental data and understanding the molecule's reactivity.

Prediction of Vibrational Frequencies and Spectroscopic Parameters (IR, Raman, NMR)

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Theoretical spectra are often calculated and compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. researchgate.netmdpi.com The agreement between calculated and experimental frequencies, often improved by using scaling factors, provides confidence in both the geometric and electronic description of the molecule. researchgate.net

Furthermore, DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra to specific atoms within the this compound molecule. researchgate.netrsc.org

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential, NBO Analysis)

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. DFT calculations provide crucial information in this area.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. DFT calculations can reliably predict these energies. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the acetyl and aldehyde groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines charge transfer and conjugative interactions between filled (donor) and vacant (acceptor) orbitals. numberanalytics.com For this compound, NBO analysis can quantify the delocalization of electron density between the aromatic ring and the acetyl and aldehyde substituents, providing insights into the molecule's stability and electronic communication between the functional groups. nih.gov The stabilization energy, E(2), associated with these interactions is a key output of NBO analysis. numberanalytics.com

First Hyperpolarizability and Dipole Moment Calculations

DFT methods are also employed to calculate the nonlinear optical (NLO) properties of molecules. The first hyperpolarizability (β₀) is a measure of a molecule's ability to exhibit second-order NLO effects. Molecules with large β₀ values are of interest for applications in optoelectronics. DFT calculations can predict this property, helping to identify promising NLO materials. researchgate.net

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory, which is based on first principles and does not rely on empirical parameters, provides another avenue for studying molecules like this compound. wiley-vch.deru.nl Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used for geometry optimization and the calculation of various molecular properties. conicet.gov.arelixirpublishers.com While computationally more demanding than DFT, ab initio methods can offer a different perspective and serve as a benchmark for DFT results. researchgate.net These methods have been applied to similar benzaldehyde (B42025) derivatives to study their structure and reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes. nih.gov By simulating the motion of atoms over time, MD can provide insights into the flexibility of the molecule and the transitions between different conformers. nih.govmdpi.com For this compound, MD simulations could be used to explore the rotational dynamics of the acetyl and aldehyde groups and to understand how these motions are influenced by the surrounding environment, such as a solvent. mdpi.com These simulations can complement the static picture provided by geometry optimization calculations.

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the detailed elucidation of reaction mechanisms, including the identification of transient species like intermediates and transition states. A transition state is a specific, short-lived atomic configuration at a local energy maximum along a reaction coordinate that represents the energetic barrier a reaction must overcome. masterorganicchemistry.com Computational chemists can locate these states and analyze their geometries and energies to predict reaction feasibility and pathways. rowansci.comgithub.io

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the methodologies are well-established through research on analogous substituted benzaldehydes. For instance, DFT calculations have been successfully employed to investigate the multi-step reaction between various benzaldehyde derivatives and amines to form Schiff bases. canterbury.ac.ukresearchgate.net In such studies, researchers identify the transition states for each distinct step:

Nucleophilic Attack: The initial approach of the amine to the carbonyl carbon of the aldehyde. canterbury.ac.ukresearchgate.net

Intermediate Formation: The creation of a hemiaminal or carbinolamine intermediate. eijppr.com

Rearrangement and Dehydration: The elimination of a water molecule to form the final imine product, which is often the rate-determining step. researchgate.neteijppr.com

Similarly, DFT calculations have been used to clarify complex rearrangements of substituted benzaldehydes under acidic conditions. nih.govbeilstein-journals.org These studies model the reaction mechanism, propose intermediates such as isoindoles, and calculate the energy barriers associated with each step to explain the observed product distributions. beilstein-journals.org The free energy profile for reactions like the Knoevenagel condensation of benzaldehyde with active methylene (B1212753) compounds has also been mapped out theoretically, identifying the rate-limiting step and the role of catalysts in the process. researchgate.net

These examples demonstrate a consistent strategy: computational modeling provides a step-by-step energetic and structural map of a reaction, clarifying how starting materials transform into products. For this compound, this approach would be invaluable for predicting its behavior in various synthetic transformations.

Table 1: Examples of Reaction Mechanism Elucidation in Substituted Benzaldehydes using Computational Methods
Reaction TypeBenzaldehyde System StudiedComputational MethodKey FindingsReference
Schiff Base FormationBenzaldehyde and derivatives with various substituents (e.g., -NH2, -OH, -NO2, -CF3)DFT (B3LYP)Identified three transition states corresponding to nucleophilic attack, internal rearrangement, and water elimination. canterbury.ac.ukresearchgate.net canterbury.ac.ukresearchgate.net
Acid-Catalyzed RearrangementAlkoxy-substituted o-(pivaloylaminomethyl)benzaldehydesDFTClarified the reaction mechanism involving an isoindole intermediate and explained product distributions based on calculated energy profiles. nih.govbeilstein-journals.org nih.govbeilstein-journals.org
Ru-Catalyzed C-H CouplingPara-substituted benzaldehydes (p-X-C6H4CHO) with phenolsDFTProvided a detailed catalytic cycle featuring electrophilic aromatic substitution and subsequent hydrogenolysis. nih.gov nih.gov
Condensation ReactionBenzaldehyde derivatives with 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepineDFT (B3LYP)Elucidated the chemo-, regio-, and stereoselectivity of the reaction by analyzing different possible reaction pathways. mdpi.com mdpi.com

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies are essential for understanding how the specific arrangement of functional groups in this compound dictates its chemical reactivity. The presence of a σ-donating, weakly π-donating methyl group at the ortho position and a strongly π- and σ-withdrawing acetyl group at the para position creates a complex electronic landscape. Computational chemistry provides quantitative descriptors that explain these structure-reactivity relationships.

Key theoretical tools used in these analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the LUMO indicates the ability of a molecule to act as an electrophile, while the HOMO energy relates to its nucleophilic character. mdpi.com The HOMO-LUMO energy gap is a descriptor of chemical stability; a smaller gap generally implies higher reactivity. chemrevlett.combohrium.com For this compound, the electron-withdrawing acetyl group is expected to lower the energy of the LUMO, enhancing the electrophilicity of the aldehyde's carbonyl carbon.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.com In a substituted benzaldehyde, these maps can identify the most likely sites for nucleophilic attack (the carbonyl carbon) and electrophilic interaction.

Substituent Effects: The influence of different substituents on reaction rates and equilibria can be modeled computationally. Studies on substituted benzaldehydes have shown that electron-withdrawing groups on the aromatic ring can facilitate reactions by making the molecule a better electrophile. nih.gov Conversely, electron-donating groups can increase the electron density on the carbonyl oxygen, affecting its proton affinity and interactions. acs.org The Hammett equation, which empirically relates reaction rates to substituent constants, now has a strong theoretical foundation through DFT calculations that correlate energetics with substituent properties. researchgate.net In this compound, the competing electronic effects of the methyl and acetyl groups would result in a finely tuned reactivity profile that can be precisely predicted through these computational models.

Table 2: Theoretical Descriptors for Structure-Reactivity Analysis of Substituted Aldehydes
DescriptorInformation ProvidedRelevance to this compoundReference
HOMO-LUMO Energy GapIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.The combination of donating and withdrawing groups would modulate the gap, tuning the molecule's overall reactivity. chemrevlett.combohrium.com
Molecular Electrostatic Potential (MEP)Visualizes electron-rich and electron-poor sites, predicting regions for electrophilic and nucleophilic attack.Would show a highly positive potential on the carbonyl carbon (electrophilic site) and negative potential on the carbonyl oxygen. bohrium.com
Proton AffinityQuantifies the basicity of a site, such as the carbonyl oxygen.Calculations would reveal how the competing substituents affect the basicity of the aldehyde group compared to simpler benzaldehydes. acs.org
13C NMR Chemical ShiftsCorrelates with local electronic environment (charge density). Theoretical calculations can predict shifts.Calculated shifts for the carbonyl carbon would reflect the net electronic effect of the methyl and acetyl groups. cdnsciencepub.comacs.org cdnsciencepub.comacs.orgcdnsciencepub.com

Applications of 4 Acetyl 2 Methylbenzaldehyde in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthetic Sequences

The dual reactivity of 4-Acetyl-2-methylbenzaldehyde, stemming from its aldehyde and acetyl functionalities, allows for selective and sequential reactions, making it a crucial intermediate in multi-step syntheses. scribd.com Organic chemists can exploit the differential reactivity of the two carbonyl groups to construct complex molecules in a controlled manner. One-pot, two-step procedures involving the protection of the aldehyde group, followed by a cross-coupling reaction, and subsequent deprotection, highlight the utility of such difunctional starting materials in creating functionalized products. nih.govacs.orgresearchgate.net

A representative synthetic sequence involves the initial transformation of one carbonyl group, leaving the other available for subsequent reactions. For example, a common strategy is the conversion of an aldehyde or ketone into a less reactive intermediate, allowing for chemical modification at another part of the molecule. researchgate.net This step-wise approach is fundamental in the total synthesis of complex natural products and in the preparation of functionalized materials.

An illustrative application is seen in the synthesis of high-density aviation fuels, where related methyl benzaldehydes undergo solvent-free aldol (B89426) condensation with cyclohexanone (B45756) as the first step in a two-step process to generate C14 oxygenates. nih.gov This initial product is then subjected to hydrodeoxygenation to yield tricyclic alkanes. This type of sequential reaction demonstrates how a molecule like this compound can serve as a linchpin in a synthetic pathway, enabling the assembly of a complex carbon skeleton.

Building Block for the Construction of Diverse Organic Scaffolds and Heterocyclic Systems

The presence of both aldehyde and acetyl groups makes this compound an ideal building block for constructing a variety of organic frameworks, particularly heterocyclic compounds. ichem.md These reactions often proceed through condensation mechanisms, such as Knoevenagel or Claisen-Schmidt condensations, followed by intramolecular cyclization. nih.govichem.mdthermofisher.com

The aldehyde functional group is highly reactive towards nucleophiles, including active methylene (B1212753) compounds and amines. For instance, aldehydes readily react with primary amines to form Schiff bases (-HC=N-), which are themselves important intermediates for synthesizing nitrogen-containing heterocycles. iosrjournals.orgscispace.com Similarly, both the aldehyde and the acetyl group can react with compounds containing active methylene groups (e.g., malononitrile, ethyl acetoacetate) in the presence of a base, a classic reaction known as the Knoevenagel condensation. thermofisher.comacs.orgrsc.orgresearchgate.net

These initial condensation products can then undergo subsequent intramolecular reactions to form stable ring systems. Chalcones, formed from the reaction of an acetophenone (B1666503) with a benzaldehyde (B42025), are well-known precursors to a wide range of five- and six-membered heterocycles like pyrazolines, isoxazolines, and pyrimidinones (B12756618) upon reaction with reagents like hydrazine (B178648), hydroxylamine, or urea (B33335), respectively. nih.govuobaghdad.edu.iq The synthesis of quinazolinones, a privileged scaffold in medicinal chemistry, can also be achieved through the condensation of an aldehyde with a 2-aminobenzamide, followed by cyclization. rsc.orgmdpi.comresearchgate.netfrontiersin.orgrsc.org

Reaction TypeReactant for Aldehyde/Acetyl GroupResulting Intermediate/ScaffoldPotential Heterocyclic ProductReference
Schiff Base FormationPrimary Amines (e.g., anilines, hydrazines)Imine/HydrazoneAzetidinones, Thiazolidinones, Tetrazoles iosrjournals.orgresearchgate.net
Knoevenagel CondensationActive Methylene Compounds (e.g., malononitrile, acetylacetone)α,β-Unsaturated CarbonylIndenes, Benzofulvenes acs.orgacs.org
Claisen-Schmidt CondensationKetones/AldehydesChalcone (α,β-Unsaturated Ketone)Pyrazolines, Pyrimidinones, Isoxazolines nih.govuobaghdad.edu.iq
Heterocyclic Annulation2-AminobenzamidesCyclic AminalQuinazolinones rsc.orgresearchgate.net

Precursor in the Synthesis of Chemically Complex Analogs

This compound serves as a foundational scaffold for producing chemically complex analogs. By systematically modifying its functional groups or the aromatic ring, a library of related compounds can be generated. mdpi.commdpi.com This approach is central to fields like medicinal chemistry, where subtle structural changes can lead to significant differences in function.

The synthesis of analogs can be achieved through various transformations. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The acetyl group offers similar opportunities for modification. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of any new groups. One-pot, multi-step procedures are particularly efficient for generating diversity from a common intermediate. nih.govacs.orgresearchgate.net For example, a one-pot reduction/cross-coupling strategy has been developed for substituted benzaldehydes, allowing for the introduction of various alkyl and aryl groups. nih.govresearchgate.net

Research on benzimidazole-based derivatives illustrates this concept, where various substituted benzaldehydes are condensed with diamines to create a series of analogs for biological screening. mdpi.com Similarly, studies on benzyloxybenzaldehyde derivatives show how a core structure can be systematically altered—for instance, by esterification or O-alkylation—to explore structure-activity relationships. mdpi.com These examples, while not using this compound directly, demonstrate the established principle of using a substituted benzaldehyde as a template for creating a family of more complex molecules.

Utilization in the Development of Chemical Probes and Ligands (Focusing on chemical structure/function, not biological)

In chemical research, probes are small molecules designed to study and interact with specific targets, while ligands are molecules that bind to metal centers to form coordination complexes. researchgate.netnih.gov this compound, with its reactive carbonyl groups, is an excellent precursor for synthesizing such molecules. The aldehyde function is particularly useful for linking the benzaldehyde core to other chemical entities through stable covalent bonds.

A prominent method for this is the condensation of the aldehyde with an amine to form a Schiff base. iosrjournals.orgscispace.combiointerfaceresearch.comresearchgate.netgrafiati.commdpi.com This reaction is a cornerstone in the synthesis of multidentate ligands capable of coordinating with various metal ions. For example, transition metal complexes have been prepared from Schiff bases derived from 4-methylbenzaldehyde (B123495) and 2-aminobenzohydrazide. biointerfaceresearch.com Similarly, new organic chelating agents based on the condensation of substituted benzaldehydes with thiosemicarbazides have been synthesized and used to form complexes with Cd(II).

The Kröhnke reaction is another powerful method that utilizes aromatic aldehydes to synthesize terpyridine ligands. royalsocietypublishing.orgmdpi.combohrium.comresearchgate.netnih.gov This reaction involves the condensation of a substituted aldehyde with 2-acetylpyridine (B122185) in the presence of a base and an ammonia (B1221849) source. royalsocietypublishing.org The resulting terpyridine ligands are renowned for their ability to form stable complexes with a wide range of transition metals, with applications in materials science and catalysis. royalsocietypublishing.orgbohrium.com

Furthermore, substituted benzaldehydes are used to construct fluorescent probes. rsc.org In one approach, a Knoevenagel-type condensation of a substituted benzaldehyde with a BODIPY core was used to create near-infrared probes for detecting aldehydes in living systems. rsc.org The benzaldehyde moiety serves to extend the π-conjugation of the fluorophore, thereby tuning its optical properties. rsc.org

Ligand/Probe TypeSynthetic StrategyKey Reactants with Benzaldehyde MoietyResulting Chemical Structure/FunctionReference
Schiff Base LigandCondensation2-AminobenzohydrazideForms transition metal complexes via azomethine nitrogen biointerfaceresearch.com
Terpyridine LigandKröhnke Condensation2-Acetylpyridine, AmmoniaTridentate ligand for forming stable transition metal complexes royalsocietypublishing.org
Fluorescent ProbeKnoevenagel CondensationBODIPY coreExtends π-conjugation to create a near-infrared fluorophore rsc.org
Hydrazone ProbeCondensation(2-Hydroxycyclohexyl)hydrazoneUsed to study substituent effects on C=N bond via 13C NMR researchgate.net

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methodologies for aromatic aldehydes often rely on processes with low atom economy, such as the Friedel-Crafts acylation, which can generate significant waste. For instance, traditional methods can produce as much as 4.5 kg of waste per kilogram of desired product. rptu.de The fine chemical industry is increasingly under pressure to adopt greener and more efficient manufacturing processes. rptu.de

Future research should prioritize the development of synthetic pathways that are both environmentally benign and economically viable. One promising avenue is the exploration of catalytic dehydrogenation of biomass-derived precursors. For example, a direct, green route for the synthesis of p-methyl benzaldehyde (B42025) from acetaldehyde (B116499) has been reported, utilizing a metal-free amine catalyst to facilitate dehydrogenation and aromatization. nih.gov This approach avoids the use of stoichiometric oxidants and minimizes waste production. nih.gov Investigating similar strategies for 4-Acetyl-2-methylbenzaldehyde, potentially starting from readily available bio-based feedstocks, could lead to more sustainable production methods.

Furthermore, optimizing existing multi-step syntheses to reduce reaction times and improve yields is crucial. Microwave-assisted synthesis has shown promise in accelerating reactions and enhancing efficiency in the preparation of related derivatives. The development of solvent-free reaction conditions also represents a significant step towards greener chemistry by minimizing waste and potential environmental impact.

Exploration of Novel Catalytic Systems for Specific Transformations

The reactivity of this compound is dictated by its two functional groups: the aldehyde and the acetyl moieties. Developing novel catalytic systems that can selectively target one group over the other is a key challenge. For instance, chemoselective protection of aldehydes as 1,1-diacetates has been achieved using a polystyrene-supported TiCl4 catalyst, which proved to be more effective than its AlCl3 counterpart. academie-sciences.fr This catalyst is also reusable, adding to its appeal from a sustainability perspective. academie-sciences.fr

Future work could focus on designing catalysts for specific transformations of this compound. This includes exploring:

Lewis Acid Catalysis: Investigating a broader range of Lewis acids, including scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)3), which has emerged as a versatile and water-tolerant catalyst for various organic transformations. beilstein-journals.org

Heterogeneous Catalysis: Developing more robust and recyclable heterogeneous catalysts. Magnetic nanocatalysts, such as Fe3O4@nano-cellulose–OPO3H, offer the advantage of easy separation from the reaction mixture and have been successfully employed in the synthesis of highly substituted dihydro-2-oxopyrroles. rsc.org

Biocatalysis: Exploring the use of enzymes for selective oxidations, reductions, or other transformations of the aldehyde and acetyl groups.

A comparative study of different catalytic systems, such as traditional acid catalysts (e.g., acetic acid, HCl, H2SO4) versus more modern alternatives, could provide valuable insights into optimizing reaction conditions for specific outcomes. nih.gov

Advanced In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced in situ characterization techniques can provide real-time information about the species present in a reaction mixture, offering insights that are not available through traditional offline analysis.

Future research should leverage techniques such as:

In situ NMR and IR Spectroscopy: To monitor the formation of intermediates and products in real-time. This can help in identifying reaction pathways and optimizing conditions to favor the desired product.

Reaction Calorimetry: To measure the heat flow of a reaction, providing valuable data for safety assessment and process scale-up.

Mass Spectrometry-based techniques: To detect and identify transient species and reaction byproducts.

The progress of reactions can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection. However, the adoption of advanced in situ methods would provide a more comprehensive and dynamic picture of the reaction landscape.

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful tool for accelerating research and development. elixirpublishers.com Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity of molecules, model transition states, and elucidate reaction mechanisms.

Future investigations should focus on a more profound integration of these two approaches:

Predictive Modeling: Using DFT and other computational methods to predict the reactivity of this compound in various reactions, such as cross-coupling reactions. Key parameters like HOMO-LUMO gaps and Natural Bond Orbital (NBO) analysis can provide insights into the electronic effects of the substituents.

Mechanism Elucidation: Combining experimental data with computational modeling to gain a detailed understanding of reaction mechanisms. For instance, computational studies can help rationalize the regioselectivity observed in electrophilic substitution reactions.

Catalyst Design: Employing computational screening to identify promising new catalyst candidates before embarking on extensive experimental work.

Design and Synthesis of Chemically Modified Derivatives for Targeted Reactivity Studies

The synthesis and study of chemically modified derivatives of this compound can provide valuable insights into structure-activity relationships and open up new avenues for applications. By systematically altering the substituents on the aromatic ring, researchers can fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity.

Future research in this area could involve:

Synthesis of Novel Derivatives: Preparing a library of derivatives with different functional groups at various positions on the benzene (B151609) ring. This could include the introduction of electron-donating or electron-withdrawing groups to modulate the reactivity of the aldehyde and acetyl moieties.

Reactivity Studies: Investigating the chemical behavior of these new derivatives in a range of reactions. For example, studying how changes in the substitution pattern affect the outcome of condensation reactions, oxidations, or reductions.

Structure-Activity Relationship (SAR) Studies: Correlating the structural features of the derivatives with their observed reactivity. This information is crucial for the rational design of molecules with specific desired properties.

The synthesis of derivatives such as 4-acetyl-2-methylbenzoic acid chemicalbook.com and various heterocyclic compounds has already demonstrated the versatility of this chemical scaffold. Expanding this work to include a wider range of derivatives will undoubtedly lead to new discoveries and applications.

Q & A

Basic: What safety protocols should be followed when handling 4-Acetyl-2-methylbenzaldehyde in laboratory settings?

Answer:

  • PPE Requirements : Use nitrile gloves inspected for integrity and flame-retardant antistatic lab coats to prevent skin contact. Remove contaminated gloves without touching the outer surface and dispose of them properly .
  • First Aid : For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for 15 minutes and seek medical attention if irritation persists .
  • Ventilation : Work in a fume hood to avoid inhalation and ensure proper airflow to prevent vapor accumulation .

Basic: What established synthetic routes are available for this compound, and how can reaction conditions be optimized?

Answer:

  • Friedel-Crafts Acetylation : React 2-methylbenzaldehyde with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (0–5°C) to minimize polyacetylation byproducts .
  • Condensation Strategies : Optimize solvent choice (e.g., DMF for high polarity) and stoichiometry of precursors. Use inert gas (N₂) to prevent oxidation of intermediates .
  • Yield Improvement : Employ stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from unreacted starting materials .

Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) during characterization of derivatives be resolved?

Answer:

  • Cross-Validation : Compare NMR (¹H, ¹³C) and IR data with computational predictions (e.g., DFT calculations) to confirm peak assignments. For example, carbonyl stretching frequencies in IR should align with electronic effects of substituents .
  • Crystallographic Confirmation : Use X-ray diffraction (as in ) to resolve ambiguities in molecular geometry. Crystallographic twofold rotation axes and hydrogen-bonding patterns can validate structural hypotheses .
  • Iterative Analysis : Apply iterative data triangulation, referencing databases like PubChem for analogous compounds to identify systematic errors in interpretation .

Advanced: What strategies minimize byproduct formation during the acetylation of 2-methylbenzaldehyde precursors?

Answer:

  • Temperature Control : Maintain sub-ambient temperatures (−10°C) during acetyl chloride addition to suppress electrophilic side reactions .
  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity. highlights the role of solvent (DMF) in stabilizing reactive intermediates .
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and quench the reaction at optimal conversion (e.g., 85–90%) before byproduct dominance .

Basic: Which analytical techniques reliably confirm the purity and structure of this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>98%) .
  • Spectroscopy : ¹H NMR (δ 2.6 ppm for acetyl protons, δ 10.1 ppm for aldehyde) and FT-IR (C=O stretch ~1700 cm⁻¹) for functional group confirmation .
  • Elemental Analysis : Match experimental C/H/O percentages with theoretical values (e.g., C: 72.7%, H: 6.1%) to verify stoichiometry .

Advanced: How do the acetyl and methyl substituents influence the reactivity of this compound in nucleophilic additions?

Answer:

  • Electronic Effects : The electron-withdrawing acetyl group deactivates the benzene ring, directing nucleophiles to the para position relative to the methyl group. Compare with 4-methoxybenzaldehyde ( ), where methoxy is electron-donating .
  • Steric Hindrance : The methyl group at the 2-position reduces accessibility to the ortho site, favoring reactions at the aldehyde or acetyl positions. Kinetic studies (e.g., Grignard reaction rates) can quantify this effect .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of reagents, while protic solvents may stabilize intermediates via hydrogen bonding .

Basic: What are the solubility properties of this compound, and how do they inform solvent selection?

Answer:

  • Solubility Profile : Expected solubility in ethanol (freely soluble), dichloromethane, and DMF based on structural analogs like 4-hydroxybenzaldehyde (8.45 mg/mL in water at 25°C). Avoid aqueous systems due to low polarity .
  • Reaction Solvents : Prefer DMF for reactions requiring high solubility of intermediates or DCM for extraction steps. Miscibility with ethers (e.g., THF) facilitates phase separation in workup .

Advanced: Which computational methods predict the thermodynamic stability of this compound tautomers?

Answer:

  • Quantum Chemistry : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G*) to compare keto-enol tautomer energies. ’s QSPR models can predict stability trends based on substituent effects .
  • Molecular Dynamics : Simulate solvent interactions (e.g., water vs. ethanol) to assess tautomer prevalence. Compare with experimental NMR data to validate predictions .
  • Thermodynamic Databases : Cross-reference enthalpy values from NIST Chemistry WebBook (as in ) for analogous compounds to estimate ΔG of tautomerization .

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4-Acetyl-2-methylbenzaldehyde
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4-Acetyl-2-methylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.